1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone
Overview
Description
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone is an organic compound with a complex structure that includes benzyl groups and a chlorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dihydroxy-5-chlorobenzaldehyde with benzyl bromide in the presence of a base to form 2,4-bis(benzyloxy)-5-chlorobenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Bis(benzyloxy)phenyl)ethanone: Similar structure but lacks the chlorine atom.
1-(2,4-Bis(benzyloxy)-6-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a chlorine atom.
Uniqueness
1-(2,4-Bis(benzyloxy)-5-chlorophenyl)ethanone is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This structural feature can make it more suitable for specific applications compared to its analogs.
Properties
IUPAC Name |
1-[5-chloro-2,4-bis(phenylmethoxy)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClO3/c1-16(24)19-12-20(23)22(26-15-18-10-6-3-7-11-18)13-21(19)25-14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUCDMZJTGJAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591786 | |
Record name | 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705963-54-8 | |
Record name | 1-[2,4-Bis(benzyloxy)-5-chlorophenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00591786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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